Merafloxacin is derived from the quinolone family, which is characterized by a bicyclic structure containing a fused benzene and pyridine ring. It is specifically noted for its fluorinated derivatives, which enhance its antibacterial efficacy. The compound's chemical name is 1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid, and it is recognized by the Chemical Abstracts Service registry number 110013-21-3.
The synthesis of Merafloxacin involves multiple steps that build upon a quinolone core structure. The initial step typically includes the formation of 1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid. This precursor undergoes several chemical transformations to introduce functional groups such as pyrrolidinyl and ethylaminomethyl.
Industrial production methods emphasize optimizing reaction conditions to maximize yield and ensure product consistency while adhering to stringent quality control measures.
The molecular structure of Merafloxacin can be represented as follows:
The compound features a bicyclic structure with two fluorine atoms at the 6 and 8 positions of the quinolone ring, contributing to its enhanced antibacterial activity. The carboxylic acid group at the 3 position plays a crucial role in its interaction with bacterial enzymes.
A structural representation can be visualized using molecular modeling software, which allows researchers to explore its three-dimensional conformation and interaction sites.
Merafloxacin can undergo various chemical reactions, which include:
These reactions not only modify Merafloxacin but also help in synthesizing analogs with potentially improved antibacterial properties.
Merafloxacin exerts its antibacterial effects primarily by targeting bacterial DNA topoisomerase II, an essential enzyme involved in DNA replication and transcription.
Relevant data from studies indicate that Merafloxacin maintains its efficacy against various bacterial strains even under adverse conditions .
Merafloxacin has been investigated for various applications beyond traditional antibiotic use:
Merafloxacin (C₁₉H₂₃F₂N₃O₃; molecular weight: 379.41 g/mol) is a synthetic fluoroquinolone antibiotic characterized by a bicyclic quinolone core substituted with fluorine atoms at positions 6 and 8, an ethyl group at N1, and a unique 3-(ethylaminomethyl)pyrrolidinyl side chain at C7 [1] [4]. This structural configuration differentiates it from classical fluoroquinolones like ciprofloxacin and levofloxacin. The compound’s IUPAC name is 1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid, with CAS registry number 91188-00-0 [4] [8].
Table 1: Key Physicochemical Properties of Merafloxacin
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₃F₂N₃O₃ |
Exact Mass | 379.1707 g/mol |
XLogP3 | -0.1 |
Hydrogen Bond Donor Count | 2 (carboxylic acid, amine) |
Hydrogen Bond Acceptor Count | 8 |
Topological Polar Surface Area | 72.4 Ų |
Solubility | Poor in water/DMSO/ethanol |
The pyrrolidinyl side chain confers conformational flexibility, enabling interactions with both bacterial enzymes and structured RNA elements [3] [6]. The compound exists as a zwitterion at physiological pH due to ionizable carboxylic acid and basic amine groups, influencing its solubility profile. Experimental data indicates poor solubility in water, DMSO, and ethanol, presenting formulation challenges for in vitro studies [2] [5]. Its crystalline form appears as a white to off-white solid [5].
As a fluoroquinolone antibiotic, merafloxacin primarily inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV – essential enzymes for DNA replication, transcription, and chromosome segregation [4] [10]. The difluorinated quinolone core intercalates into DNA, while the C7 pyrrolidinyl side chain chelates magnesium ions within the enzyme-DNA complex. This dual interaction stabilizes the DNA-enzyme cleavage complex, triggering double-stranded DNA breaks and bactericidal effects [10].
Table 2: Spectrum of Antibacterial Activity (In Vitro)
Bacterial Classification | Representative Strains | Merafloxacin Efficacy |
---|---|---|
Gram-negative bacteria | Escherichia coli, Pseudomonas aeruginosa | High activity |
Gram-positive bacteria | Staphylococcus aureus | Moderate to high activity |
The structural modifications at C7 enhance penetration through bacterial membranes and increase affinity for both gram-positive and gram-negative targets [8]. Unlike earlier fluoroquinolones, merafloxacin’s 3-(ethylaminomethyl)pyrrolidinyl group improves cellular accumulation in resistant strains, broadening its spectrum [4]. However, detailed minimum inhibitory concentration (MIC) data against specific pathogens remains limited in publicly available literature, as most contemporary research focuses on its antiviral applications.
Beyond antibacterial activity, merafloxacin exhibits a unique antiviral mechanism through selective inhibition of programmed −1 ribosomal frameshifting (−1 PRF) in beta coronaviruses, including SARS-CoV-2 [1] [3] [8]. Coronaviruses employ −1 PRF to translate polyproteins ORF1a and ORF1b from overlapping reading frames. The frameshift event requires a viral RNA pseudoknot structure that stalls ribosomes, enabling a −1 nucleotide shift [3]. Merafloxacin binds directly to the SARS-CoV-2 frameshift-stimulatory element (FSE) pseudoknot (nucleotides 13,460–13,548), disrupting its conformational dynamics and reducing frameshift efficiency by >50% at pharmacologically relevant concentrations [3] [6].
Table 3: Antiviral Efficacy Against Coronaviruses (In Vitro)
Virus | −1 PRF IC₅₀ (μM) | Viral Replication Reduction |
---|---|---|
SARS-CoV-2 | 19.6 | Significant in Vero E6 cells |
SARS-CoV | 19.5 | Comparable to SARS-CoV-2 |
hCoV-OC43 | 29.7 | Moderate |
hCoV-HKU1 | 38.6 | Moderate |
Biophysical studies confirm that merafloxacin destabilizes the FSE pseudoknot, lowering its melting temperature (ΔTₘ = −3.7°C) [6]. This contrasts with other FSE-targeting compounds like MTDB, which stabilize the structure. Notably, merafloxacin’s frameshift inhibition remains effective against mutated FSE variants, underscoring its resilience to viral evolution [3] [8]. Orthogonal assays (SPR, MST) demonstrate mid-micromolar binding affinity (KD ≈ 150 μM) to the FSE RNA [6]. The antiviral effect is attributed to suppressed translation of ORF1b-encoded viral replicase components (RdRp, helicase), crippling viral replication machinery [3] [9].
Table 4: Comparison of SARS-CoV-2 Frameshift Inhibitors
Compound | Target Site | Binding Affinity (KD) | Effect on RNA Stability |
---|---|---|---|
Merafloxacin | FSE pseudoknot | ~150 μM | Destabilizes (ΔTₘ = −3.7°C) |
MTDB | FSE stem 3 | Undisclosed | Stabilizes (ΔTₘ = +2.2°C) |
Amino-quinazolines | FSE stem-loop | ~60 μM | Variable |
This RNA-binding specificity is distinct from typical fluoroquinolones: Among 40+ tested fluoroquinolones, only merafloxacin consistently inhibited −1 PRF, attributed to its unique N1-ethyl and C7-pyrrolidinyl moieties [3]. This dual functionality positions merafloxacin as a pioneering scaffold for developing multitargeted antimicrobials with antiviral capabilities.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: